molecular formula C7H8N2O3 B14867665 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione

5-(3-Oxocyclobutyl)imidazolidine-2,4-dione

Cat. No.: B14867665
M. Wt: 168.15 g/mol
InChI Key: ZMGQVROGGOKPEZ-UHFFFAOYSA-N
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Description

5-(3-Oxocyclobutyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione typically involves the condensation of a cyclobutanone derivative with an imidazolidine-2,4-dione precursor. One common method includes the reaction of cyclobutanone with urea in the presence of a base such as sodium hydroxide. The reaction mixture is refluxed in ethanol, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under mild to moderate conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical pathways . Additionally, its ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-(3-Oxocyclobutyl)imidazolidine-2,4-dione is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-(3-oxocyclobutyl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H8N2O3/c10-4-1-3(2-4)5-6(11)9-7(12)8-5/h3,5H,1-2H2,(H2,8,9,11,12)

InChI Key

ZMGQVROGGOKPEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2C(=O)NC(=O)N2

Origin of Product

United States

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